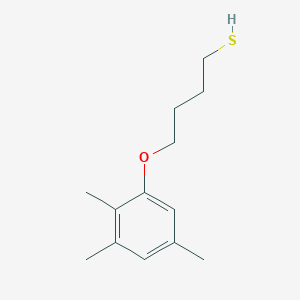
4-(2,3,5-trimethylphenoxy)-1-butanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,5-trimethylphenoxy)-1-butanethiol, commonly known as TMBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBT is a thiol compound, which means it contains a sulfur atom and a hydrogen atom bonded to a carbon atom. Thiol compounds are known for their ability to react with other molecules, making TMBT a valuable tool for various scientific applications.
Mecanismo De Acción
TMBT's mechanism of action is based on its ability to react with other molecules, such as heavy metals and reactive oxygen species (ROS), through its thiol group. TMBT can form stable complexes with heavy metals, preventing their toxic effects on cells. Additionally, TMBT can scavenge ROS, which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
TMBT has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Activity: TMBT has been shown to scavenge ROS and protect cells from oxidative damage.
2. Anti-inflammatory Activity: TMBT has been shown to reduce inflammation in various animal models.
3. Neuroprotective Activity: TMBT has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMBT has several advantages as a reagent in lab experiments, including:
1. High Reactivity: TMBT's thiol group allows it to react with a wide range of molecules, making it a versatile reagent.
2. Low Cost: TMBT is relatively inexpensive compared to other reagents with similar properties.
However, TMBT also has some limitations, including:
1. Sensitivity to Oxygen: TMBT can be easily oxidized in the presence of oxygen, which can affect its reactivity.
2. Toxicity: TMBT can be toxic at high concentrations, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for TMBT research, including:
1. Development of Novel Applications: TMBT's unique properties make it a promising candidate for the development of novel applications, such as in the field of nanotechnology.
2. Optimization of
Métodos De Síntesis
TMBT can be synthesized through a multi-step process that involves the reaction of 2,3,5-trimethylphenol with butanethiol in the presence of a catalyst. This method has been extensively studied and optimized to achieve high yields of TMBT with minimal impurities.
Aplicaciones Científicas De Investigación
TMBT has been used in a wide range of scientific research applications, including:
1. Analytical Chemistry: TMBT is used as a reagent for the detection and quantification of various analytes, such as heavy metals and nitrite ions.
2. Material Science: TMBT is used as a surface modifier for various materials, such as metals and polymers, to improve their properties, such as adhesion and corrosion resistance.
3. Biomedical Research: TMBT has been studied for its potential use in drug delivery systems and as an antioxidant for the treatment of various diseases, such as Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
4-(2,3,5-trimethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10-8-11(2)12(3)13(9-10)14-6-4-5-7-15/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBBXBLUHXJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCS)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)


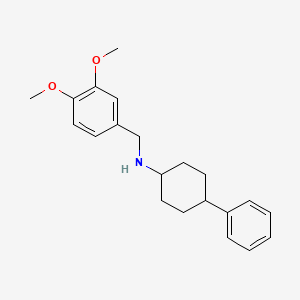
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
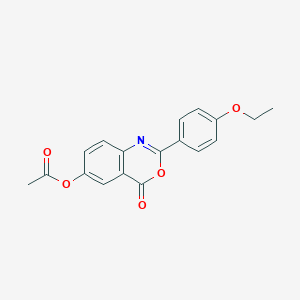
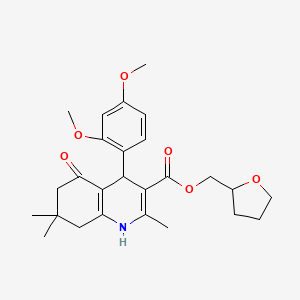
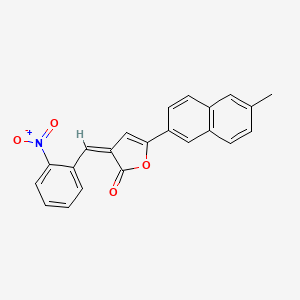
![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)
![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)